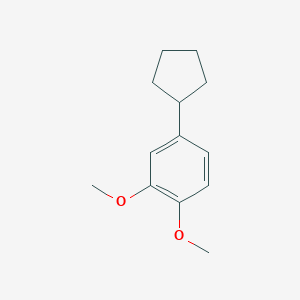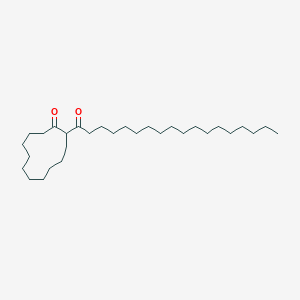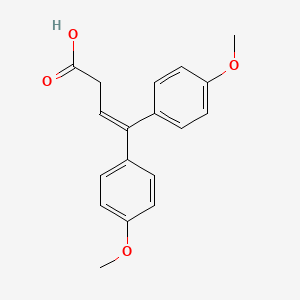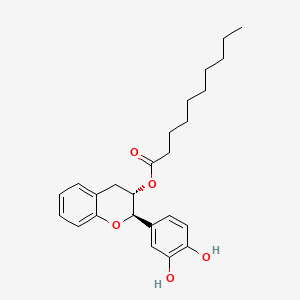
N,N'-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide): is a chemical compound with a unique structure that includes a butane backbone and two hydrazine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) typically involves the reaction of butane-1,4-diamine with 2,2-dimethylhydrazine-1-carboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In an industrial setting, the production of N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazine carboxamide groups, which can participate in various chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as pH and temperature, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine: In medicine, N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) involves its interaction with specific molecular targets. The hydrazine carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to various effects .
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine
- Oxirane, 2,2’- [1,4-butanediylbis (oxymethylene)]bis-
- Butane-1,4-diyl bis(furan-2-carboxylate)
Uniqueness: N,N’-(Butane-1,4-diyl)bis(2,2-dimethylhydrazine-1-carboxamide) is unique due to its specific combination of a butane backbone and hydrazine carboxamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and interaction profiles, which can be leveraged in scientific research and industrial applications .
Properties
CAS No. |
105658-32-0 |
|---|---|
Molecular Formula |
C10H24N6O2 |
Molecular Weight |
260.34 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[4-(dimethylaminocarbamoylamino)butyl]urea |
InChI |
InChI=1S/C10H24N6O2/c1-15(2)13-9(17)11-7-5-6-8-12-10(18)14-16(3)4/h5-8H2,1-4H3,(H2,11,13,17)(H2,12,14,18) |
InChI Key |
GDURATLZHSJSTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NCCCCNC(=O)NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)

![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)


